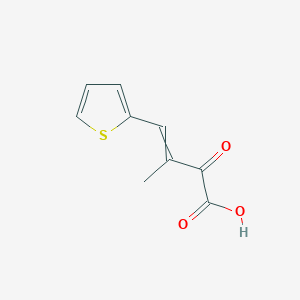![molecular formula C16H26SSe B12622760 {[4-(Hexylsulfanyl)butyl]selanyl}benzene CAS No. 918945-50-3](/img/structure/B12622760.png)
{[4-(Hexylsulfanyl)butyl]selanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Hexylsulfanyl)butyl]selanyl}benzene is an organoselenium compound characterized by the presence of both sulfur and selenium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Hexylsulfanyl)butyl]selanyl}benzene typically involves the following steps:
Formation of the Hexylsulfanyl Group: This can be achieved by reacting hexylthiol with an appropriate alkylating agent under basic conditions.
Attachment of the Butyl Chain: The hexylsulfanyl group is then linked to a butyl chain through a nucleophilic substitution reaction.
Introduction of the Selenium Atom:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[4-(Hexylsulfanyl)butyl]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to their respective oxides.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, potentially forming selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylsulfanyl or butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and selenoxides.
Reduction: Selenides and thiols are common products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {[4-(Hexylsulfanyl)butyl]selanyl}benzene serves as a versatile intermediate for the preparation of more complex molecules. Its unique reactivity makes it valuable for constructing selenium-containing compounds.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antioxidant properties due to the presence of selenium, which is known for its role in redox biology.
Medicine
Research into selenium-containing compounds has shown promise in developing new therapeutic agents. This compound could be explored for its potential in treating diseases related to oxidative stress and inflammation.
Industry
In materials science, the compound may be used to develop novel materials with specific electronic or optical properties. Its unique structure could contribute to the design of advanced polymers or nanomaterials.
Wirkmechanismus
The mechanism by which {[4-(Hexylsulfanyl)butyl]selanyl}benzene exerts its effects is likely related to its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity can influence various molecular targets and pathways, including those involved in oxidative stress response and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[4-(Hexylsulfanyl)butyl]thio}benzene: Similar structure but with sulfur instead of selenium.
{[4-(Hexylsulfanyl)butyl]tellanyl}benzene: Similar structure but with tellurium instead of selenium.
{[4-(Hexylsulfanyl)butyl]oxy}benzene: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in {[4-(Hexylsulfanyl)butyl]selanyl}benzene imparts unique redox properties that are not observed in its sulfur or oxygen analogs. Selenium’s ability to participate in redox cycling makes this compound particularly valuable in applications requiring antioxidant activity.
Eigenschaften
CAS-Nummer |
918945-50-3 |
|---|---|
Molekularformel |
C16H26SSe |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-hexylsulfanylbutylselanylbenzene |
InChI |
InChI=1S/C16H26SSe/c1-2-3-4-8-13-17-14-9-10-15-18-16-11-6-5-7-12-16/h5-7,11-12H,2-4,8-10,13-15H2,1H3 |
InChI-Schlüssel |
QZHXMIOHFNTDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCCC[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

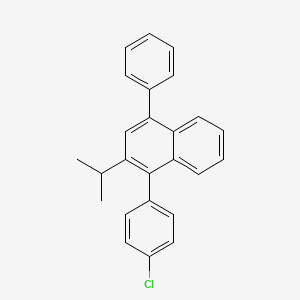
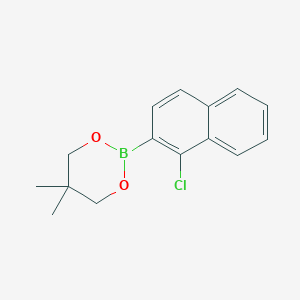
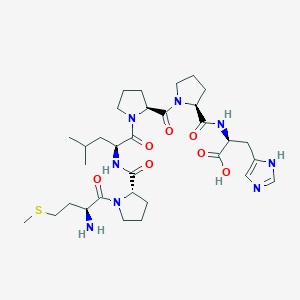
![4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol](/img/structure/B12622730.png)
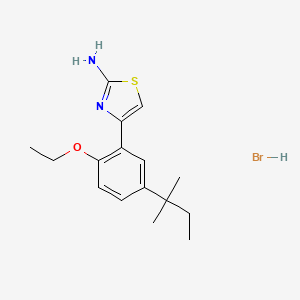

![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
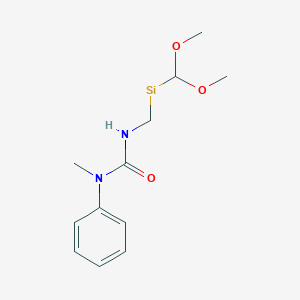
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
